Spiro[3.4]octan-2-one
Description
Significance of Spirocyclic Systems in Modern Chemical Research
Spirocyclic systems, defined by two rings connected by a single common atom, are of increasing interest in modern chemical research, particularly in medicinal chemistry and materials science. bldpharm.comwalshmedicalmedia.com Their inherent three-dimensional nature is a key advantage, offering a level of structural rigidity and complexity that contrasts with more traditional, planar aromatic systems. mdpi.comafricaresearchconnects.com This three-dimensionality can be crucial in the design of novel drugs, as it allows for precise spatial arrangement of functional groups to interact with biological targets. bldpharm.comafricaresearchconnects.com
The incorporation of spirocyclic scaffolds into molecules can significantly influence their physicochemical properties. bldpharm.com For instance, it can lead to a higher fraction of sp3-hybridized carbons (Fsp3), a parameter often associated with an increased likelihood of success in clinical drug development. bldpharm.com This is because the non-planar arrangement of substituents can enhance the complementarity between a ligand and its receptor. bldpharm.com Furthermore, introducing a spirocyclic moiety can modulate properties such as aqueous solubility, lipophilicity (logP), and metabolic stability, which are critical for the pharmacokinetic profile of a drug candidate. bldpharm.com
Beyond pharmaceuticals, spiro compounds are utilized in the development of agrochemicals and as probes in biological studies to elucidate the interactions between small molecules and macromolecules. walshmedicalmedia.com In materials science, the unique optical and electronic properties of spiro heterocycles make them valuable in the design of organic electronics and sensors. walshmedicalmedia.com
Historical Context and Evolution of Spiro[3.4]octan-2-one Investigations
The evolution of synthetic methodologies has been a driving force in the investigation of this compound and its derivatives. The development of new and efficient methods for constructing spirocyclic frameworks continues to be a significant area of research. mdpi.comacs.org These advancements have enabled the synthesis of increasingly complex and functionally diverse spiro compounds. For example, research has been conducted on the synthesis of spiro-β-lactams with a thia-spiro[3.4]octane framework. ias.ac.in More recently, scandium-catalyzed spirocyclization reactions have been developed to access novel 6,7-diazaspiro[3.4]octanes, showcasing the ongoing innovation in this field. rsc.orgrsc.org The growing interest in spirocyclic scaffolds for applications in drug discovery has fueled much of this synthetic development. acs.orgrsc.org
Fundamental Research Perspectives on this compound as a Model Compound
This compound serves as a valuable model compound and building block in fundamental organic chemistry research. lookchem.com Its relatively simple yet rigid bicyclic structure provides a well-defined platform for studying various chemical phenomena and for the synthesis of more complex molecular architectures. lookchem.com
The physical and chemical properties of this compound and related structures have been the subject of investigation. For instance, the parent hydrocarbon, spiro[3.4]octane, has a documented ionization energy, providing insight into its electronic structure. nist.gov The ketone functional group in this compound offers a reactive site for a variety of chemical transformations, allowing it to be used as a precursor for a range of derivatives. lookchem.com
Research into related spiro[3.4]octane systems provides further perspective on the utility of this structural motif. For example, studies on spiro[3.4]octane-2-carboxylic acid highlight the stereoelectronic effects of the spiro system and the influence of substituents on the molecule's properties. The strain inherent in the four-membered ring of the spiro[3.4]octane system is also a feature of interest in studies of reaction mechanisms and molecular stability. acs.org The investigation of photochemical reactions of related furanone-based spiro compounds also contributes to the fundamental understanding of the reactivity of such systems. acs.org
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density | CAS Number |
| This compound | C₈H₁₂O | 124.18 | 194 | 1.02 | 41463-77-8 |
| Spiro[3.4]octane | C₈H₁₄ | 110.20 | N/A | N/A | 175-56-4 |
| Spiro[3.4]octane-2-carboxylic acid | C₉H₁₄O₂ | 154.21 | N/A | N/A | 18386-63-5 |
Data sourced from multiple chemical databases and research articles. lookchem.comnih.govnist.govchemscene.com "N/A" indicates that the data was not available in the consulted sources.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.4]octan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-5-8(6-7)3-1-2-4-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUMOUPJTIVALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41463-77-8 | |
| Record name | spiro[3.4]octan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for Spiro 3.4 Octan 2 One and Its Scaffolds
Construction of the Spiro[3.4]octan-2-one Core
The synthesis of the this compound core and its derivatives relies on a range of strategic chemical transformations. These methods often involve the creation of the four-membered ring onto a pre-existing five-membered ring or vice versa.
Annulation Approaches for Spiro[3.4]octane Ring Systems
Annulation, the formation of a new ring onto a pre-existing one, is a fundamental strategy for constructing spiro[3.4]octane systems. This can be achieved by reacting a cyclopentane (B165970) derivative with a reagent that provides the necessary four-carbon chain for the cyclobutanone (B123998) ring, or conversely, by building the cyclopentane ring onto a cyclobutane (B1203170) precursor.
A notable example involves the rhodium-catalyzed oxidative annulation of diazopenicillanates with propylene (B89431) oxide, which allows for precise control over the ring size and stereochemistry of the resulting spiro compound. smolecule.com Another approach utilizes the Wittig olefination to introduce an exocyclic double bond, which is then followed by an intramolecular cyclization to form the spiro[3.4]octane framework. smolecule.com Computational studies have been employed to understand and predict the regio- and stereoselectivity of these annulation reactions. smolecule.com
Cycloaddition Reactions in this compound Synthesis
Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are powerful tools for the synthesis of this compound and its derivatives. These reactions can be broadly categorized into [3+2] and [2+2] cycloadditions.
[3+2]-Cycloaddition reactions involve the combination of a three-atom component with a two-atom component to form a five-membered ring. In the context of this compound synthesis, this often involves the reaction of an azomethine ylide with an electron-deficient alkene. For instance, the reaction of an azomethine ylide generated from isatin (B1672199) and an amino acid with various maleimides and itaconimides can produce spiro[1-azabicyclo[3.2.0]heptane] frameworks, which are structurally related to the spiro[3.4]octane system. acs.org This method offers a direct route to complex polyheterocyclic systems with good yields and high stereoselectivity. acs.org The use of 1,3-dipolar cycloaddition reactions is a key strategy for the one-step construction of the spiro framework. chemrxiv.org
| Dipole Precursor | Dipolarophile | Product Type | Reference |
| Benzyl(methoxymethyl)(trimethylsilyl)amine | Electron-deficient alkenes | N-benzylpyrrolidines | researchgate.net |
| Isatins and azetidine-2-carboxylic acid | Maleimides and itaconimides | Spiro and dispiro[1-azabicyclo[3.2.0]heptanes] | acs.org |
| Isatin and sarcosine (B1681465) or L-proline | 1,4-Naphthoquinone | Spirooxindoles | nih.gov |
[2+2]-Cycloaddition reactions are particularly prevalent in the synthesis of the cyclobutanone ring of this compound. acs.org This class of reactions includes the well-known Staudinger synthesis and the Paternò–Büchi reaction.
The Staudinger synthesis , or Staudinger ketene-imine cycloaddition, is a widely used method for the formation of β-lactam rings (azetidin-2-ones). researchgate.netresearchgate.net This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. researchgate.net By using cyclic imines or cyclic ketenes, spiro-fused β-lactams can be synthesized. researchgate.net For example, the reaction of a ketene derived from 3-diazochroman-4-one with an alkene can lead to the formation of 6-oxa-spiro[3.4]octan-1-one derivatives. lookchem.com This reaction proceeds through a Wolff rearrangement to form a ketene intermediate, which then undergoes a [2+2] cycloaddition. lookchem.com
The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane (B1205548). acs.orgmdpi.com This reaction can be applied to the synthesis of oxaspiro[3.4]octane systems. For example, the photochemical reaction of cyclic ketones with maleic anhydride (B1165640) can produce a variety of oxetane-containing spirocycles. lancs.ac.uk The reaction of excited-state carbonyl derivatives with allenes can also lead to the formation of 2-methyleneoxetanes, though this can sometimes result in the formation of bis-spirocyclic oxetanes. acs.org
| Reaction Name | Reactants | Product | Reference |
| Staudinger Synthesis | Ketene + Imine | β-Lactam (Azetidin-2-one) | researchgate.netresearchgate.net |
| Paternò–Büchi Reaction | Carbonyl compound + Alkene | Oxetane | acs.orgmdpi.com |
[3+2]-Cycloaddition Pathways
Cascade and Rearrangement Reactions for Spiro-Ring Formation
Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially in a single synthetic operation. These reactions are highly efficient for building molecular complexity. A palladium-catalyzed oxidative cascade reaction has been developed for the synthesis of spiro[3.4]oct-1-ene-2-carboxamide from dienallenes. This process involves the formation of four new carbon-carbon bonds in a single step with high diastereoselectivity. nih.gov
Rearrangement reactions can also be employed to construct the spiro[3.4]octane skeleton. For instance, a Wolff rearrangement of a diazo ketone can generate a ketene intermediate that subsequently undergoes a [2+2] cycloaddition to form a spiro[3.4]octan-1-one derivative. lookchem.com Another example is the ring expansion of α,α-dichlorocyclobutanones, which can be prepared from the cycloaddition of alkenes with dichloroketenes, to afford 6-oxo-spiro[3.4]octane. acs.org Photochemical ring expansion of a spirocyclic oxetane has also been shown to provide access to 6-oxa-2-azaspiro[3.4]octane building blocks. rsc.orgrsc.org
Multi-Component Reactions for this compound Derivatives
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. MCRs are highly atom-economical and offer a rapid and efficient route to complex molecules. Several MCRs have been developed for the synthesis of this compound derivatives and related spirocyclic systems.
For example, a one-pot, four-component reaction of hydrazine (B178648) hydrate, ethyl acetoacetate, malononitrile, and isatin can be used to synthesize spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, which share the spirocyclic core. researchgate.net Another three-component reaction involving an arylamine, isatin, and cyclopentane-1,3-dione has been used to create novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Furthermore, the three-component reaction of secondary α-amino acids with dialkyl acetylenedicarboxylate (B1228247) and 3-methyleneoxindoles provides access to functionalized spiro[indoline-3,2′-pyrrolizines] and spiro[indoline-3,3′-pyrrolidines]. rsc.org
Catalytic Approaches in this compound Synthesis
The construction of the this compound scaffold and its derivatives is a significant focus in synthetic chemistry due to their presence in bioactive molecules and their utility as versatile building blocks. Catalytic methodologies, offering efficiency, selectivity, and atom economy, are at the forefront of these synthetic efforts. These approaches are broadly categorized into organocatalysis and transition metal-catalysis, each providing unique advantages for accessing these complex three-dimensional structures.
Organocatalysis for Asymmetric this compound Derivatives
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spirocyclic compounds, avoiding the use of metal catalysts. These methods often rely on cascade reactions, where multiple bonds are formed in a single operation, efficiently building molecular complexity.
The synthesis of chiral spirooxindoles, which share structural motifs with this compound derivatives, has been achieved through various organocatalytic strategies. rsc.orgacs.orgmdpi.com For instance, a cascade Michael–Michael-aldol reaction has been developed to produce spirooxindole derivatives with high diastereoselectivity and enantioselectivity. rsc.org Similarly, the formal [2+2] cycloaddition of isatylidene malononitriles with α,β-unsaturated aldehydes, activated through H-bond-directing dienamine catalysis, yields structurally complex spirocyclobutyl oxindoles with four contiguous stereocenters. acs.org
A notable development is the organocatalytic asymmetric synthesis of spiro-dihydropyrano cyclohexanones. rsc.org This was accomplished through a cascade reaction involving cyanoketones and cyclic 2,4-dienones, catalyzed by a cinchona alkaloid-derived primary amine in conjunction with an amino acid. This approach furnished the desired spiro compounds in moderate to good yields and with high enantioselectivities. rsc.org While not directly forming the this compound core, these methodologies demonstrate the power of organocatalysis in constructing spirocyclic systems through precisely controlled cascade reactions. The principles of activating substrates via enamine, iminium, or dienamine intermediates are directly applicable to the development of synthetic routes toward chiral this compound derivatives.
| Catalyst System | Reactants | Product Type | Yield | Stereoselectivity | Ref |
| Cinchona alkaloid-derived primary amine / N-Boc-t-leucine | Cyclic 2,4-dienones, Cyanoketones | Spiro-dihydropyrano cyclohexanones | Moderate to Good | High (up to 99% ee) | rsc.org |
| Pyrrolidine-based organocatalyst / DBU | 3-Alkylidene-oxindoles, α,β-Unsaturated ketones | Spiro-decalin oxindoles | 13-79% | >99:1 dr, up to 92% ee | nih.gov |
| Bifunctional organocatalysts | Isatylidene ethyl cyanoacetate, Trifluoromethyl substituted pyrazolone | Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] | up to 97% | up to 99% ee | metu.edu.tr |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers a diverse and powerful toolkit for the synthesis of spirocycles, enabling reactions that are often difficult to achieve through other means. Palladium, in particular, has been extensively used, alongside other metals in specialized reactions like cycloalumination and metathesis.
Palladium catalysts are highly versatile for constructing spirocyclic frameworks, including those related to this compound. These reactions often proceed through domino or cascade sequences involving C-H activation, Heck reactions, and allylic alkylations. acs.orgsantaisci.comrsc.org
A modular approach for synthesizing bis-heterocyclic spirocycles leverages a Mizoroki-Heck-type reaction to generate a neopentylpalladium species. santaisci.com This intermediate undergoes intramolecular C-H activation to form a variety of [4.4] and [4.5] spirocycles in yields up to 95%. santaisci.com The synthesis of spiro[benzofuran-3,3′-chromane]s was optimized using Pd(PPh3)4 as the catalyst. santaisci.com Furthermore, direct access to spirocycles has been achieved via an enantioselective Pd-hydride-catalyzed cycloaddition of 1,3-enynes and cyclic C-H bonds, using a chiral Pd/WingPhos catalyst to control stereoselectivity. nih.gov This method tolerates a broad range of functional groups and allows for the flexible incorporation of diverse cyclic nucleophiles. nih.gov
A key transformation involves the intramolecular carbocyclization of 6-ethyl-6-aluminaspiro[3.4]octane, an organoaluminum compound. arkat-usa.org This intermediate, when treated with allyl chloride in the presence of a palladium catalyst like Pd(acac)2, is converted into spiro[3.3]heptane in high yield (90%). arkat-usa.org This demonstrates a direct synthetic link from a spiro[3.4]octane precursor to other valuable spirocyclic systems through palladium catalysis.
| Reaction Type | Catalyst System | Substrates | Product | Yield | Ref |
| Domino Mizoroki-Heck/C-H Activation | Pd(PPh3)4 / Cs2CO3 | Bis-ether substrates | Spiro[benzofuran-3,3′-chromane]s | Good | santaisci.com |
| Enantioselective Cycloaddition | Pd/WingPhos | 1,3-enynes, Pyrazolidine-3,5-diones | Spiro-pyrazolidine-3,5-diones | Good (up to 93% ee) | nih.gov |
| Intramolecular Carbocyclization | Pd(acac)2 | 6-Ethyl-6-aluminaspiro[3.4]octane, Allyl chloride | Spiro[3.3]heptane | 90% | arkat-usa.org |
| Cascade Cyclization | Pd(0) catalyst | Alkenyl iodides, Benzyne | Spirooxindoles, Spirodihydrobenzofurans | Good to Excellent | researchgate.net |
Catalytic cycloalumination, often referred to as the Dzhemilev reaction, is a highly effective method for creating five-membered aluminacarbocycles from unsaturated compounds. researchgate.netscribd.com This reaction has been successfully applied to the synthesis of spirocyclic organoaluminum compounds, which serve as versatile intermediates.
The key precursor, 6-ethyl-6-aluminaspiro[3.4]octane, is synthesized via the interaction of methylenecyclobutane (B73084) with triethylaluminum (B1256330) (Et3Al) in the presence of a zirconocene (B1252598) dichloride (Cp2ZrCl2) catalyst. arkat-usa.orgscribd.com This reaction proceeds efficiently to form the spiro aluminacycle. This organoaluminum intermediate can then be transformed in situ into a variety of other spiro compounds. For example, it has been converted to spiro[3.3]heptane, 6-thiaspiro[3.4]octane, and spiro[3.4]octanol. researchgate.netscribd.com
This strategy has also been extended to more complex systems, such as steroids. The cycloalumination of 3'-methylene-(5α)-spirocholestane-3,1'-cyclobutane with Et3Al and Cp2ZrCl2 yielded the corresponding (5α)-spirocholestane-3,1'-(6'-ethyl-6'-aluminaspiro[3.4]octane) in 89% yield. nih.gov This steroid-fused aluminacycle was subsequently converted into spirotetrahydrofuran and spirotetrahydroselenophene derivatives, showcasing the utility of this method for elaborating complex molecular scaffolds. nih.gov
| Substrate | Catalyst | Reagent | Intermediate | Product(s) | Yield | Ref |
| Methylenecyclobutane | Cp2ZrCl2 | Et3Al | 6-Ethyl-6-aluminaspiro[3.4]octane | Spiro[3.3]heptane, 6-Thiaspiro[3.4]octane | High | arkat-usa.orgresearchgate.netscribd.com |
| 3'-Methylene-(5α)-spirocholestane-3,1'-cyclobutane | Cp2ZrCl2 | Et3Al | (5α)-Spirocholestane-3,1'-(6'-ethyl-6'-aluminaspiro[3.4]octane) | Spirotetrahydrofuran/selonophene derivatives | 89% (intermediate) | nih.gov |
Ring-Closing Metathesis (RCM) is a powerful bond-forming reaction that has found broad application in the synthesis of cyclic and spirocyclic systems. arkat-usa.org In the context of spiro[3.4]octane-related structures, RCM has been instrumental in constructing spiro-oxetanes.
A notable application is the synthesis of 2,5-dioxaspiro[3.4]octane building blocks, which are spirocyclic analogs of 1,4-dioxanes. researchgate.netnuph.edu.uanuph.edu.ua The strategy involves the O-alkylation of a vinyl oxetanol with methyl 2-(bromomethyl)acrylate to form a diene precursor. researchgate.netnuph.edu.ua This precursor is then subjected to RCM using a second-generation Grubbs' catalyst (Grubbs' II), which efficiently closes the ring to form a dihydrofuran carboxylate fused in a spirocyclic manner to the oxetane ring. researchgate.netnuph.edu.uanuph.edu.ua This reaction proceeds with a 70% yield, demonstrating the effectiveness of RCM for building the spiro[3.4]octane framework containing heteroatoms. The resulting unsaturated spirocycle can be further modified, for example, through hydrogenation, to produce saturated derivatives. nuph.edu.ua This methodology highlights the utility of RCM in creating functionalized spiro-oxetanes that serve as valuable building blocks for medicinal chemistry. researchgate.netnuph.edu.ua
| RCM Precursor | Catalyst | Product | Yield | Ref |
| Bis-allyl ether from vinyl oxetanol | Grubbs' II catalyst | Dihydrofuran carboxylate with spiro-oxetane core (2,5-Dioxaspiro[3.4]octane derivative) | 70% | researchgate.netnuph.edu.uanuph.edu.ua |
| Diallyl fragment on oxetane core | Grubbs catalyst | Spirocyclic oxetane derivative | N/A | chemrxiv.org |
Catalytic Cycloalumination
Enzymatic Synthesis of Chiral Spiro[3.4]octane Precursors via Transaminases
Biocatalysis offers a highly selective and environmentally benign approach to synthesizing chiral molecules. Transaminases (TAs), in particular, have been employed for the asymmetric synthesis of chiral amines from prochiral ketones, a transformation that is highly valuable for producing pharmaceutical building blocks. scispace.comnih.gov
This enzymatic approach has been successfully applied to develop a chiral route towards muscarinic M4 agonists that feature a spiro[3.4]octane core. nih.gov The key step is the biocatalytic synthesis of chiral spirocyclic diamine building blocks from their corresponding prochiral ketones. An extensive screen of transaminases was performed to identify enzymes capable of converting spirocyclic ketones into the desired chiral amines with high enantioselectivity. nih.gov
For the carbocyclic this compound precursor, enzyme ATA412 was identified as optimal, producing the desired (R)-amine with excellent enantioselectivity (>99% ee) and an acceptable conversion rate of 77%. For a related azaspirocyclic ketone, enzyme ATA036 was found to be highly effective. nih.gov The reaction conditions were further optimized, with a pH of 9.5 being ideal for conversion. The absolute stereochemistry of the resulting chiral amines was confirmed by X-ray crystallography. This work demonstrates the power of enzymatic synthesis to provide access to precious chiral spiro[3.4]octane precursors that are crucial for the development of advanced pharmaceutical agents. nih.gov
| Substrate Ketone | Enzyme | Product Amine | Conversion | Enantiomeric Excess (ee) | Ref |
| This compound derivative (carbocyclic) | ATA412 | (R)-amine | 77% | >99% | nih.gov |
| Azathis compound derivative | ATA036 | (S)-amine | N/A | N/A | nih.gov |
Stereoselective Synthesis and Chiral Control in this compound Chemistry
The construction of the this compound scaffold with high levels of stereocontrol is a significant challenge in organic synthesis due to the steric strain inherent in the fused four- and five-membered ring system and the frequent creation of a quaternary spiro-carbon stereocenter. The development of stereoselective methodologies is crucial for accessing enantiomerically pure or enriched spirocyclic compounds for applications in medicinal chemistry and materials science. Strategies to achieve this control can be broadly categorized into asymmetric synthesis to obtain enantioenriched products, methods to control the configuration of the spiro-carbon, and diastereoselective approaches that control the relative stereochemistry of multiple chiral centers.
Asymmetric Synthetic Methodologies for Enantioenriched Spirocycles
The asymmetric synthesis of spiro[3.4]octane scaffolds often relies on catalyst-controlled or auxiliary-based methods to induce enantioselectivity. While methodologies targeting the parent carbocycle are part of a broader synthetic effort, significant progress has been made in the synthesis of closely related heterocyclic and functionalized analogues, providing a blueprint for future applications. rsc.orgrsc.org
One prominent strategy involves the use of synergistic catalysis. For instance, a cascade reaction between α,β-unsaturated aldehydes and isoxazolones has been developed using a combination of a chiral secondary amine (a silyl-protected diphenyl prolinol) and a palladium(0) catalyst. acs.org This dual catalytic system enables a Conia-ene type reaction to produce chiral spiroisoxazolone derivatives, which are precursors to functionalized cyclopentanes, with high diastereo- and enantioselectivity. acs.org The reaction proceeds with a broad substrate scope, affording products in excellent stereoselectivities (up to >20:1 dr and 99% ee). acs.org
Another powerful approach is the use of chiral bifunctional catalysts. BINOL-derived chiral bifunctional sulfide (B99878) catalysts have proven effective in the enantioselective bromolactonization of α-allyl carboxylic acids to form γ-chiral α-spiro-γ-lactones. nii.ac.jp This method has been successfully applied to substrates containing carbocyclic structures, leading to the formation of spiro[3.4]octan-5-one derivatives with high yield and enantiopurity. nii.ac.jp
Metal-catalyzed reactions also provide a reliable route to enantioenriched spiro[3.4]octane systems. A notable example is the two-step sequential process involving a Kinugasa reaction followed by a Conia-ene type cyclization to synthesize 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones. rsc.org This method, starting from N-(prop-2-yn-1-yl)propiolamides and nitrones, achieves high diastereo- and enantioselectivity, demonstrating the power of sequential catalytic reactions in building complex chiral architectures. rsc.orgresearchgate.netresearchgate.net
| Method | Catalyst/Auxiliary | Substrate Type | Product Scaffold | Yield | dr | ee (%) | Ref |
| Synergistic Catalysis | Chiral Amine / Pd(0) | α,β-Unsaturated Aldehyde | Spiroisoxazolone | High | up to >20:1 | up to 99 | acs.org |
| Bromolactonization | Chiral Bifunctional Sulfide | α-Allyl Carboxylic Acid | α-Spiro-γ-lactone | up to 94% | - | up to 95 | nii.ac.jp |
| Kinugasa/Conia-ene | Copper Catalyst | N-(prop-2-yn-1-yl)propiolamide | 8-Methylene-2,6-diazaspiro[3.4]octane-1,5-dione | Satisfactory | High | High | rsc.org |
Control of Spiro-C Chiral Centers
The use of chiral N-tert-butanesulfinyl imines has emerged as a robust method for the asymmetric synthesis of nitrogen-containing heterocycles, including aza-spiro[3.4]octane derivatives. beilstein-journals.org In a key example, a highly diastereoselective addition of an ethyl cyclobutanecarboxylate (B8599542) anion to a chiral sulfinylimine sets the stage for the formation of the spirocyclic system. Subsequent reduction and intramolecular cyclization afford the 1-phenyl-2-azaspiro[3.4]octane product. The stereochemistry at the spiro-carbon is effectively controlled by the chiral sulfinyl group, which directs the nucleophilic attack. beilstein-journals.org
Similarly, carbohydrates can serve as a chiral pool for stereoselective syntheses. A D-(+)-glucose derived chiral acid has been used as a ketene precursor in a Staudinger [2+2] cycloaddition with imines to produce spirocyclic β-lactams, such as 2-aza-spiro[3.4]octan-1-one derivatives. sci-hub.se The inherent chirality of the glucose moiety influences the stereochemical outcome at the newly formed stereocenters, including the spiro-carbon, although in some cases the diastereoselectivity is moderate. sci-hub.se
The stereochemical configuration of the spiro-carbon can be assigned using various analytical techniques, including 2D NMR spectroscopy and single-crystal X-ray diffraction analysis. beilstein-journals.orgresearchgate.net
| Strategy | Chiral Source | Key Reaction | Product Scaffold | Diastereoselectivity | Ref |
| Chiral Auxiliary | N-tert-Butanesulfinyl imine | Nucleophilic Addition / Cyclization | 1-Phenyl-2-azaspiro[3.4]octane | High | beilstein-journals.org |
| Chiral Pool | D-(+)-glucose | Staudinger Cycloaddition | 2-Aza-spiro[3.4]octan-1-one | Moderate (e.g., 70:30) | sci-hub.se |
Diastereoselective Approaches, including Facial Stereoselectivity
When a substrate for a spirocyclization reaction already contains one or more stereocenters, the formation of the spiro-ring can proceed with diastereoselectivity. This is often governed by steric hindrance, where the incoming reagents are directed to the less sterically encumbered face of the molecule.
The Staudinger reaction between ketenes and imines is a classic example where facial selectivity plays a key role in determining the stereochemical outcome of spiro-β-lactam formation. sci-hub.seresearchgate.net In the synthesis of 2-aza-spiro[3.4]octan-1-ones from a glucose-derived ketene, the approach of the imine is influenced by the bulky substituents on the chiral backbone. sci-hub.se This results in the preferential formation of one diastereomer over others. Although four diastereomers are theoretically possible, often only two are formed, indicating a high level of stereoselectivity in the cycloaddition step. However, the facial selectivity, which determines the ratio of these two diastereomers, can be moderate due to competing steric and electronic effects. sci-hub.se
Diastereoselectivity is also a key feature in intramolecular cyclization reactions used to form spirocycles. For instance, the diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts provides access to spiro[cyclopropane-1,3′-indolin]-2′-ones with high diastereoselectivity. rsc.org While not a spiro[3.4]octane system, this highlights a general metal-free strategy where the stereochemistry of the final product is controlled relative to the existing molecular framework.
The rationalization of observed diastereoselectivity often involves considering the transition state geometries. For example, in the Staudinger reaction, it is believed that the imine attacks the ketene from the less hindered side, leading to a preferred zwitterionic intermediate and consequently the major diastereomeric product. sci-hub.se
Reaction Mechanisms and Mechanistic Investigations of Spiro 3.4 Octan 2 One Transformations
Elucidation of Proposed Reaction Pathways in Spiro-Compound Formation
The synthesis of the spiro[3.4]octane framework can be achieved through several strategic pathways, with cycloaddition and rearrangement reactions being the most prominent. A robust and scalable method for accessing the spiro[3.4]octan-2-one core involves the [2+2] cycloaddition of a ketene (B1206846), such as dichloroketene, with an exo-methylene cyclopentane (B165970) building block. acs.org This reaction sequence establishes the central spirocyclobutanone scaffold efficiently. acs.org
Alternative strategies for the synthesis of spiro[3.4]octane systems include oxidative and acid-mediated dyotropic rearrangements. acs.org For instance, acid-catalyzed pinacol (B44631) rearrangements of precursor diols have been shown to produce the spiro[3.4]octane skeleton. acs.org In these cases, the smaller of the two rings typically undergoes ring expansion. acs.org
Catalytic cascade reactions represent a highly efficient and atom-economical approach to constructing complex spirocycles. A notable example is the scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes (BCBs) with azomethine imines to generate 6,7-diazaspiro[3.4]octanes. nih.govrsc.org While this reaction produces a heteroatomic analogue, its proposed mechanism offers a clear model for complex spiro-compound formation. The proposed catalytic cycle proceeds through several key steps: nih.govrsc.org
Activation: The Sc(OTf)₃ catalyst coordinates to the carbonyl group of the substrate, forming a cationic intermediate (I).
Elimination: Intermediate I undergoes elimination to produce a reactive intermediate (II).
Nucleophilic Addition: Intermediate II adds to the azomethine imine partner via a transition state (III), leading to the formation of a key intermediate (IV).
Cyclization and Catalyst Regeneration: This key intermediate undergoes a final substitution, where a nitrogen atom attacks an amide group, yielding the final 6,7-diazaspiro[3.4]octane product and regenerating the Sc(OTf)₃ catalyst. nih.govrsc.org
Transition State Analysis and Energetics in Catalyzed Reactions
Understanding the transition states and energy profiles of catalyzed reactions is crucial for optimizing reaction conditions and controlling selectivity. Catalysts function by providing an alternative reaction pathway with a lower activation energy. chemscene.commdpi.com Computational and experimental studies on reactions forming spirocyclic systems have shed light on these aspects.
A detailed mechanistic study on the copper-catalyzed Kinugasa reaction to form spiro β-lactams provides a valuable model. acs.org Density Functional Theory (DFT) calculations revealed a multi-step mechanism:
The reaction initiates with the formation of a dicopper-acetylide complex.
This complex undergoes a stepwise cycloaddition with a nitrone, forming a five-membered ring intermediate.
Protonation of this intermediate induces ring-opening to form a ketene intermediate.
A final copper-catalyzed intramolecular cyclization yields the β-lactam product. acs.org
The calculated energy barrier for the initial 1,3-dipolar cycloaddition in the uncatalyzed reaction was 29.6 kcal/mol. acs.org The catalyzed pathway proceeds through a series of lower-energy intermediates and transition states, demonstrating the catalyst's role in accelerating the reaction.
In asymmetric catalysis, the structure of the transition state dictates the stereochemical outcome. For the catalytic asymmetric bromolactonization to form α-spiro-γ-lactones, a proposed transition-state model explains the observed stereoselectivity. nii.ac.jp In this model, the stereoselectivity arises from the steric repulsion between a cyclic bromonium moiety and a flexible n-butyl group on the sulfur of the catalyst in the disfavored transition state. nii.ac.jp This steric hindrance, combined with activating hydrogen-bonding interactions, creates a well-organized transition state that directs the cyclization to proceed stereoselectively. nii.ac.jp
Computational Studies on Reactivity and Selectivity, including Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity and selectivity of complex organic reactions. escholarship.orgethernet.edu.et These methods allow for the detailed exploration of reaction mechanisms by calculating the geometries and energies of stationary points (reactants, intermediates, transition states, and products) along a proposed reaction coordinate. escholarship.org
DFT studies are instrumental in elucidating the origins of selectivity. In the context of the enantioselective Kinugasa reaction, DFT calculations were used to evaluate two different mechanistic possibilities involving either one or two copper ions. acs.org By comparing the energy barriers for the different pathways leading to the possible stereoisomers, the calculations were able to successfully reproduce the experimentally observed enantioselectivity. acs.org This predictive power is crucial for designing new catalysts and reaction conditions.
Furthermore, DFT can predict molecular reactivity through the analysis of electronic properties. The calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can provide insights into how a molecule like this compound will interact with other reagents.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | N,α-diphenyl nitrone + Phenylacetylene | 0.0 |
| TS-U1 | Transition state for uncatalyzed cycloaddition | 29.6 |
| INT-U1 | Uncatalyzed cycloadduct intermediate | -20.8 |
| TS-C1 | Transition state for Cu-catalyzed cycloaddition | 15.8 |
| Product | Final β-lactam product | -31.2 |
This table presents simplified data based on the computational study of a model system to illustrate the energetic differences between uncatalyzed and catalyzed pathways.
Reactivity of Spiro-Fused Systems: Ring-Opening and Transformation Reactions
The chemical reactivity of spiro-fused systems like this compound is significantly influenced by their inherent ring strain. nih.gov The fusion of a cyclobutane (B1203170) ring and a cyclopentane ring at a single carbon atom imposes considerable steric constraints and results in significant ring strain energy. For the spiro[3.4]octane core, this strain energy has been calculated to be approximately 28–32 kcal/mol.
This stored energy serves as a powerful driving force for reactions that lead to its relief. d-nb.info Consequently, ring-opening and ring-expansion reactions are characteristic transformations for such strained spirocycles. nih.gov These reactions are often promoted by the addition of Lewis acids, which can activate the system towards rearrangement. nih.gov
The reactivity of oxaspiro[2.2]pentanes provides a clear analogy. These highly strained molecules readily undergo ring expansion, driven by the release of strain from both the epoxide and cyclopropane (B1198618) rings, along with the favorable formation of a stable carbonyl (C=O) bond, to yield cyclobutanones. nih.gov Similarly, 1-oxaspiro[2.3]hexanes can undergo a facile ring expansion under Lewis acidic conditions to furnish cyclopentanones. nih.gov This suggests that this compound would be susceptible to similar ring-expansion pathways under appropriate conditions, potentially leading to bicyclic or larger ring systems. The electronic nature of substituents on the rings can also play a critical role in directing the regioselectivity of these ring-opening reactions. d-nb.info
| Compound Class | Approximate RSE (kcal/mol) |
|---|---|
| Spiro[3.4]octane | 28–32 |
| 6-Aza-spiro[3.4]octane | 25–28 |
| 1-Oxa-spiro[3.4]octane | 30–34 |
Derivatives and Analogues of Spiro 3.4 Octan 2 One in Chemical Biology and Drug Discovery Research
Structural Diversity and Chemical Modification Strategies of Spiro[3.4]octan-2-one Scaffolds
The versatility of the this compound framework allows for a wide range of chemical modifications, leading to a diverse array of derivatives with potential applications in chemical biology and drug discovery. These modifications often involve the introduction of heteroatoms and the construction of various heterocyclic ring systems.
Spiro-β-Lactams (Spiroazetidin-2-ones) and Spiro-δ-Lactams (Spiropiperidon-2-ones)
Spiro-β-lactams, also known as spiroazetidin-2-ones, are a significant class of compounds in medicinal chemistry. nih.govresearchgate.net The β-lactam ring is a core structure in many antibiotics, such as penicillins and cephalosporins. nih.govutrgv.edursc.org The incorporation of a spirocyclic moiety can enhance the biological activity and pharmacological properties of these compounds. researchgate.netutrgv.edu
The synthesis of spiro-β-lactams is often achieved through the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine. nih.govrsc.orgacs.org This method has been widely used to prepare a variety of spiro-β-lactam derivatives. nih.govresearchgate.net For example, the reaction of a cyclic ketene derived from N-benzyloxycarbonyl-L-proline acid chloride with an imine yields spiro β-lactams with high diastereoselectivity. acs.org Other synthetic strategies include cyclization reactions and transformations of substituents on pre-existing monocyclic azetidin-2-ones. researchgate.net
Spiro-δ-lactams (spiropiperidon-2-ones) are another class of spirocyclic lactams that have been explored for their biological potential. researchgate.net The synthesis of these compounds often involves strategies focused on the construction of either the δ-lactam ring or the non-lactam ring, or both simultaneously. researchgate.net
Table 1: Examples of Biologically Active Spiro-Lactam Derivatives
| Compound Class | Example | Biological Activity |
| Spiro-β-lactams | Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives | Antibacterial and antifungal activities nih.gov |
| Spiro-β-lactams | (+)-SCH 54016 | Cholesterol absorption inhibitor nih.gov |
| Spiro-β-lactams | Spiro penicillate VIV | Antiplasmodial activity nih.gov |
| Spiro-β-lactams | NYX-2925 | NMDA receptor modulator nih.gov |
Diazaspiro[3.4]octane and Related Nitrogen-Containing Spiro Systems
Nitrogen-containing spirocycles, such as diazaspiro[3.4]octanes, are of significant interest in medicinal chemistry due to their presence in many biologically active molecules. smolecule.comnih.govmdpi.com The rigid framework of these compounds can lead to improved binding selectivity and metabolic stability in drug design.
The synthesis of diazaspiro[3.4]octane derivatives can be achieved through various methods. For instance, 5,7-diazaspiro[3.4]octane-6,8-dione can be synthesized by reacting appropriate starting materials under controlled heating. smolecule.com Another approach involves the scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines to create 6,7-diazaspiro[3.4]octanes. rsc.org The functionalization of the diazaspiro[3.4]octane core allows for the exploration of a broad molecular periphery, which can lead to the identification of potent bioactive compounds. mdpi.com
Derivatives of diazaspiro[3.4]octane have shown a range of biological activities, including antimicrobial and anticancer properties. smolecule.com For example, certain derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease.
Dioxaspiro[3.4]octane and Other Oxygen-Containing Heterocyclic Spiro-Systems
Oxygen-containing heterocyclic spiro-systems, such as dioxaspiro[3.4]octanes, are prevalent in many natural products and approved drugs. beilstein-journals.orgnih.gov These scaffolds are valuable in drug discovery due to their unique three-dimensional architectures and their ability to interact with biological targets. researcher.lifemdpi.com
The synthesis of dioxaspiro[3.4]octane derivatives can be accomplished through various synthetic routes. For example, 2-Bromo-5,8-dioxaspiro[3.4]octane can be synthesized by reacting 3-bromocyclobutanone (B1528419) with ethylene (B1197577) glycol. smolecule.com Another method involves a bromocation-induced cascade cyclization to form 1,5-dioxaspiro[3.4]octane. clockss.org The unique structure of these compounds makes them useful building blocks for creating more complex molecules with potential pharmaceutical applications. smolecule.com
Derivatives of dioxaspiro[3.4]octane have been explored for various applications. For instance, 5,8-dioxaspiro[3.4]octane-2-carboxylic acid is of interest for its potential applications in organic synthesis and medicinal chemistry. cymitquimica.com The related 6-oxaspiro[3.4]octan-1-one serves as an intermediate in the synthesis of more complex organic molecules and is used in studies of enzyme interactions. smolecule.com
This compound as a Versatile Building Block in Complex Organic Synthesis
This compound is a valuable building block in organic synthesis due to its unique spirocyclic structure. lookchem.com This scaffold provides a three-dimensional framework that can be utilized to construct complex organic molecules and pharmaceuticals. lookchem.comsigmaaldrich.com The rigid nature of the spirocyclic system can confer desirable properties to the target molecules, such as improved physicochemical properties. sigmaaldrich.com
The versatility of this compound and its derivatives allows for their use in the synthesis of a wide range of compounds. For example, they can be used to create innovative scaffolds in medicinal chemistry, expanding the exploration of chemical space. sigmaaldrich.com The incorporation of heteroatoms into the spiro[3.4]octane framework, such as in oxa-azaspiro[3.4]octanes, further enhances their utility as building blocks for drug-like compounds. sigmaaldrich.com
Exploration of Biological Activities and Pharmacological Potential of this compound Analogues
The structural diversity of this compound analogues has led to the exploration of their biological activities, with a particular focus on infectious diseases like malaria.
Research into Antimalarial Activity
A significant area of research for this compound analogues has been in the development of new antimalarial drugs. wikipedia.org The emergence of drug-resistant strains of the malaria parasite Plasmodium falciparum has created an urgent need for new treatments. nih.govresearchgate.net
Spiroindolones, a class of compounds that can be considered analogues of this compound, have emerged as a potent new class of antimalarial agents. wikipedia.orgnih.gov These compounds are effective against both P. falciparum and P. vivax. nih.gov The mechanism of action of spiroindolones involves the inhibition of protein synthesis in the parasite. wikipedia.org Specifically, they target the P-type cation-transporter ATPase4 (PfATP4), leading to a disruption of sodium ion homeostasis in the parasite. nih.govnih.gov
One of the most promising spiroindolone drug candidates is cipargamin (B606699) (NITD609). wikipedia.orgtaylorandfrancis.com It has demonstrated potent and fast-acting schizonticidal activity against drug-resistant Plasmodium strains. nih.gov Clinical trials have shown that cipargamin is effective in treating patients with both P. falciparum and P. vivax malaria. taylorandfrancis.com
Another class of spiro compounds, diazaspiro[3.4]octanes, has also shown activity against multiple stages of the P. falciparum lifecycle, making them an attractive starting point for the development of new antimalarial drugs. researchgate.net
Table 2: Research Findings on Antimalarial Spiro Compounds
| Compound Class | Key Findings |
| Spiroindolones | Potent against drug-resistant P. falciparum and P. vivax nih.gov |
| Spiroindolones | Inhibit protein synthesis by targeting PfATP4 wikipedia.orgnih.govnih.gov |
| Cipargamin (NITD609) | A promising spiroindolone drug candidate with rapid activity nih.govtaylorandfrancis.com |
| Diazaspiro[3.4]octanes | Active against multiple stages of the P. falciparum lifecycle researchgate.net |
Investigations into Anticancer Properties
The spiro[3.4]octane core is a privileged scaffold in the development of new anticancer agents, with several derivatives demonstrating notable efficacy. dntb.gov.ua The inherent three-dimensionality and conformational rigidity of the spirocyclic system are considered advantageous for designing molecules that can effectively interact with biological targets. encyclopedia.pub
Research has led to the design and synthesis of novel 3-oxetanone-derived spirocyclic compounds that feature a spiro[3.4]octane ring. encyclopedia.pub These compounds were evaluated for their antiproliferative effects against glioblastoma (GBM), an aggressive form of brain cancer. The spirocyclic structure is thought to improve lipophilicity and permeability, which is crucial for compounds to cross the blood-brain barrier and reach the tumor. encyclopedia.pub One particular chalcone-spirocycle hybrid, designated 10m/ZS44 , showed significant antiproliferative activity against U251 glioblastoma cells and exhibited good permeability in vitro. encyclopedia.pub Further studies revealed that its mechanism of action involves the activation of the SIRT1/p53-mediated apoptosis pathway. encyclopedia.pub In a mouse xenograft model, 10m/ZS44 effectively inhibited tumor growth without showing significant toxicity. encyclopedia.pub
Other studies have highlighted that spiro[3.4]octane-containing compounds, in general, exhibit remarkable anticancer activity. dntb.gov.ua The development of novel synthetic strategies, such as the spirocyclization of bicyclo[1.1.0]butanes to create 6,7-diazaspiro[3.4]octanes, is expanding the chemical space available for discovering new anticancer drugs based on this scaffold. dntb.gov.ua Additionally, spiro-pyrrolopyridazine derivatives have been identified as potential anticancer agents, with some compounds showing cytotoxic effects on various cancer cell lines. chemrxiv.org For instance, a derivative labeled SPP10 was found to be a potent EGFR kinase inhibitor, surpassing the reference drug erlotinib (B232) in efficacy. chemrxiv.org Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have also been created, with one compound showing significant efficacy against renal, colon, and melanoma cancer cell lines by selectively inhibiting tumor-associated carbonic anhydrase isoforms. cambridgescholars.com
| Compound Class/Derivative | Cancer Type/Cell Line | Research Findings |
| Chalcone-spirocycle hybrid (10m/ZS44) | Glioblastoma (U251 cells) | Exhibited high antiproliferative activity and permeability. Activated the SIRT1/p53-mediated apoptosis pathway and inhibited tumor growth in vivo. encyclopedia.pub |
| Spiro-pyrrolopyridazine (SPP10) | Various cancer cells | Showed significant EGFR kinase inhibitory activity, stronger than the reference drug erlotinib. chemrxiv.org |
| Spiro-acenaphthylene tethered- nih.govajol.info-thiadiazole | Renal (RXF393), Colon (HT29), Melanoma (LOX IMVI) | Displayed potent anticancer activity, particularly against renal cancer cells, with greater selectivity than doxorubicin. cambridgescholars.com |
| Spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione (5f) | Leukemia (K562), Solid tumors (EBC-1, A549, HT-29) | Showed considerable anti-proliferative potency and was identified as an inhibitor of FLT3 kinase. google.com.pg |
Studies on Neuroprotective and Anti-inflammatory Potentials
Derivatives of this compound have been investigated for their potential as neuroprotective and anti-inflammatory agents. google.com The unique spirocyclic structure is considered a valuable building block in the synthesis of complex molecules for medicinal applications targeting neurological and inflammatory conditions. google.com
Spiro compounds, in general, are widely recognized for their diverse biological activities, including neuroprotective and anti-inflammatory effects. nih.govgoogle.com For example, certain spirosteroid analogues have been shown to protect neuronal cells from oxidative stress and apoptosis and are considered candidates for treating neurodegenerative diseases like Alzheimer's. nih.gov One synthetic spirosteroid, (25R)-5α-spirostan-3,6-one (S15) , was found to protect PC12 cells in ischemia-related in vitro models and inhibit the production of inflammatory mediators like nitric oxide (NO) and interleukin-1β (IL-1β) in microglia. These findings suggest that specific structural modifications to spiro compounds can confer significant neuroprotective potential.
While much of the research has focused on broader classes of spiro compounds, the findings support the potential of the spiro[3.4]octane scaffold in this therapeutic area. google.com The development of a 2-oxa-spiro[5.4]decane scaffold, a structurally related spirocycle, has yielded a molecule with neurotrophic, neurogenic, and anti-inflammatory activities, further highlighting the promise of spiro frameworks for treating CNS disorders such as stroke and depression. The anti-inflammatory mechanism of some spiro compounds involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2. nih.gov
| Compound/Scaffold | Model | Key Findings |
| This compound | General Study | Studied for potential medicinal properties as a neuroprotective and anti-inflammatory agent. google.com |
| (25R)-5α-spirostan-3,6-one (S15) | PC12 cells, Microglia cultures | Protected against ischemia-related cell death; inhibited production of NO and IL-1β. |
| 2-oxa-spiro[5.4]decane scaffold | In vitro/in vivo models | Exhibited neurotrophic, neurogenic, and anti-inflammatory activities; showed neuroprotection in a mouse stroke model. |
Monoacylglycerol Lipase (B570770) (MAGL) Inhibitory Research
A significant area of research for spiro[3.4]octane derivatives has been the inhibition of monoacylglycerol lipase (MAGL), an enzyme whose inhibitors have therapeutic potential for treating central nervous system (CNS) diseases. ajol.info Takeda Pharmaceutical Company has patented heterocyclic spiro compounds, including those with a 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate scaffold, as MAGL inhibitors for neurodegenerative diseases, anxiety, and pain. ajol.info
A structure-based drug discovery approach led to the identification of several novel spiro derivatives as potent and reversible MAGL inhibitors. By using the 3-oxo-3,4-dihydro-2H-benzo[b] ajol.infooxazin-6-yl moiety as a starting point, researchers developed bioisosteres with spiro scaffolds such as spiroazetidine-lactam and spirocyclobutane-lactam.
This research culminated in the discovery of (2s,4s)-2-((3-((3-chloro-4-methylbenzyl)oxy)azetidin-1-yl)carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-one (4f) . This compound emerged as a highly promising reversible MAGL inhibitor with potent in vitro activity (IC₅₀ of 6.2 nM), good oral absorption, and the ability to penetrate the blood-brain barrier. In mouse models, it produced significant pharmacodynamic effects, increasing levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and decreasing arachidonic acid. The inhibitor was also highly selective for MAGL over other related enzymes like FAAH and ABHD6.
| Compound/Scaffold | IC₅₀ (MAGL) | Key Characteristics |
| Spiroazetidine derivative (2a) | 11 nM | Potent inhibitor with high lipophilic ligand efficiency (LLE). |
| (2r,4s)-spirocyclobutane derivative (2b) | 6.5 nM | Showed a drastic increase in potency and LLE from the hit compound. |
| (2s,4s)-...-7-oxa-5-azaspiro[3.4]octan-6-one (4f) | 6.2 nM | Potent, reversible, and selective inhibitor with good oral absorption and BBB penetration. |
| Cyclobutyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate derivatives | N/A | Patented as MAGL inhibitors; increased 2-AG levels in the brain in vivo. ajol.info |
Research on Antitubercular and Anti-hyperglycemic Applications
Spirocyclic compounds have been explored for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. While much of this research has focused on spiro-oxindoles and spiro-isoxazolidines, the versatility of the spiro core suggests potential for spiro[3.4]octane derivatives in this area. For example, SAR studies on spiro-isoxazolidine derivatives have shown that substituents on the spiro ring can significantly influence antitubercular activity.
In the area of metabolic diseases, spiro[3.4]octane derivatives have emerged as potential anti-hyperglycemic agents. Patents have described compounds containing 2-oxa-6-azaspiro[3.4]octane and 5-azaspiro[3.4]octane scaffolds as agonists of G-protein coupled receptor 40 (GPR40), a target for Type 2 diabetes. Other research has documented the synthesis of 2-azaspiro[3.4]octane derivatives for evaluation as anti-hyperglycemic agents. The spiro[3.4]octyl moiety has also been mentioned as a structural component in patents for C-phenylglycitol compounds designed as SGLT2 inhibitors for diabetes treatment.
| Therapeutic Area | Scaffold/Derivative | Target/Mechanism |
| Antitubercular | General Spiro Compounds | Inhibition of Mycobacterium tuberculosis. |
| Anti-hyperglycemic | 2-Oxa-6-azaspiro[3.4]octane, 5-Azaspiro[3.4]octane | GPR40 Agonism. |
| Anti-hyperglycemic | 2-Azaspiro[3.4]octane | General anti-hyperglycemic evaluation. |
| Anti-hyperglycemic | Spiro[3.4]octyl moiety | Component of potential SGLT2 inhibitors. |
Other Therapeutic Applications of this compound Derivatives
The structural diversity of spiro[3.4]octane derivatives has led to their investigation in a variety of other therapeutic contexts. A notable application is the development of selective muscarinic M4 receptor agonists. Derivatives of 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane have been identified as potent M4 agonists, which are of interest for treating CNS disorders like schizophrenia and other psychotic disorders.
Beyond CNS applications, spiro compounds have been researched for a broad range of biological activities, including as anticonvulsants, antibacterials, and antiprotozoals. ajol.info For example, certain spirooxindole derivatives have shown promising activity against the parasite Leishmania donovani. The rigid spiro[3.4]octane framework is also utilized as a building block in the synthesis of compounds for treating central nervous system disorders more broadly.
| Application | Scaffold/Derivative | Target/Mechanism |
| CNS Disorders | 2-Azaspiro[3.4]octane, 5-Oxa-2-azaspiro[3.4]octane | Muscarinic M4 Receptor Agonism. |
| Antileishmanial | Spirooxindoles (related scaffold) | Inhibition of Leishmania donovani. |
| General CNS Drug Development | 6-Oxa-2-aza-spiro[3.4]octane | Building block for CNS-active compounds. |
Structure-Activity Relationship (SAR) Studies for Spiro[3.4]octane Derivatives
Understanding the structure-activity relationship (SAR) is critical for optimizing the therapeutic potential of spiro[3.4]octane derivatives. SAR studies help elucidate how specific structural modifications influence a compound's biological activity.
In the development of anti-glioblastoma agents, SAR studies on 3-oxetanone-derived spiro[3.4]octane compounds were conducted to determine the key features for antiproliferative activity. encyclopedia.pub For the potent MAGL inhibitors, SAR exploration was extensive. It was found that the stereochemistry of the spirocyclobutane ring was crucial for activity; the (2r,4s)-spirocyclobutane derivative (2b) was highly potent, while its stereoisomer (2c) showed a sharp drop in potency. Further optimization of the "left-hand side" of the molecule, specifically the substituted benzyl (B1604629) group, led to compound 4f , which had a balanced profile of high potency and favorable pharmacokinetic properties.
For the 2-azaspiro[3.4]octane derivatives developed as M4 agonists, preliminary SAR insights were gained through the development of a chiral synthetic route, allowing for the evaluation of individual stereoisomers. In the context of antitubercular spiro compounds, SAR has shown that the presence and position of electron-withdrawing groups (e.g., chloro, bromo, nitro) on aryl rings attached to the spiro scaffold are often required for potent activity against Mycobacterium tuberculosis.
Integration of Computational Chemistry and Molecular Docking in Drug Design
Computational chemistry and molecular docking are indispensable tools in the rational design of drugs based on the spiro[3.4]octane scaffold. These methods provide insights into how a ligand binds to its target protein, guiding the synthesis of more potent and selective molecules. encyclopedia.pub
In the discovery of MAGL inhibitors, docking studies were performed before synthesis to predict the binding modes of designed spiro compounds. Simulations correctly predicted that spiroazetidine 2a and (2r,4s)-spirocyclobutane 2b could bind efficiently to the MAGL active site by forming two key hydrogen bonds with residues His121 and Arg57. The docking model for the less active stereoisomer 2c suggested it would lose one of these critical interactions, explaining its lower potency. The co-crystal structure of a hit compound with MAGL was used as a template for these structure-based drug design (SBDD) efforts.
Similarly, for the development of anticancer agents, molecular docking was used to study the interactions of spiro[indoline-3,2'-quinazoline] derivatives with their target, FLT3 kinase. google.com.pg Docking and simulation studies helped to reveal the important interactions of the most potent compound, 5f , with both wild-type and mutant forms of the enzyme. google.com.pg For spiro-acenaphthylene anticancer compounds, docking confirmed a strong binding affinity to the active sites of carbonic anhydrase isoforms hCA IX and XII, highlighting interactions with zinc-binding groups and hydrophobic residues, which corroborated the experimental findings. cambridgescholars.com
Advanced Spectroscopic and Analytical Methodologies in Spiro 3.4 Octan 2 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of Spiro[3.4]octan-2-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.
In ¹³C NMR spectroscopy, the carbonyl carbon of the cyclobutanone (B123998) ring is a key diagnostic signal, typically appearing significantly downfield (δ > 200 ppm) due to the deshielding effect of the oxygen atom. For derivatives like 1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone, this carbonyl signal is observed in the δ 207–210 ppm range. vulcanchem.com The spiro carbon, being a quaternary center, also has a characteristic chemical shift. The remaining methylene (B1212753) carbons of the cyclopentane (B165970) and cyclobutane (B1203170) rings produce signals in the aliphatic region of the spectrum. For instance, in a derivative of this compound, the carbon adjacent to the carbonyl (C2) was observed at 30.6 ppm. scispace.com
¹H NMR spectra provide information on the number of different proton environments and their neighboring protons through spin-spin coupling. The protons on the cyclobutane and cyclopentane rings of spiro[3.4]octane systems typically appear as complex multiplets in the upfield region, generally between δ 1.0 and 3.0 ppm. vulcanchem.comresearchgate.net
For stereochemical assignment, advanced NMR techniques are employed. Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROESY) experiments can establish the through-space proximity of protons, which is crucial for determining the relative configuration of substituents on the rings. researchgate.net In complex cases, computational methods such as DP4+ probability analysis, which compares experimental NMR data with calculated data for possible stereoisomers, can be used for definitive stereochemical assignment. mdpi.com
| Nucleus | Signal Type | Typical Chemical Shift (δ, ppm) | Attribution | Reference |
|---|---|---|---|---|
| ¹³C | Carbonyl | ~207–210 | C=O in cyclobutanone ring | vulcanchem.com |
| ¹³C | Aliphatic CH₂ | ~30.6 | C2 in a this compound derivative | scispace.com |
| ¹H | Multiplet | ~2.5–3.0 | Cyclobutane protons | vulcanchem.com |
| ¹H | Multiplet | ~1.2–1.4 | Cyclopentane/Cyclobutane protons | researchgate.net |
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental formula of this compound. researchgate.net For the parent compound with the molecular formula C₈H₁₂O, the calculated molecular weight is 124.18 g/mol . lookchem.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition against other possibilities.
The fragmentation pattern observed in the mass spectrum offers valuable structural clues. Spirocyclic compounds are known to exhibit characteristic fragmentation pathways, often initiated by cleavage at the strained spiro junction. This ring-strain-induced cleavage can help differentiate it from other isomers. For example, a related methyl-spiro[3.4]octan-1-one shows major fragments at m/z 81 and 67, corresponding to the loss of parts of the ring system. nih.gov
| Compound | Technique | m/z Value | Interpretation | Reference |
|---|---|---|---|---|
| This compound | Calculated | 124.0890 | [M]⁺, Exact Mass | lookchem.com |
| 5-methyl-spiro[3.4]octan-1-one | MS | 81 | Top Peak (Fragment) | nih.gov |
| 5-methyl-spiro[3.4]octan-1-one | MS | 67 | 2nd Highest Peak (Fragment) | nih.gov |
| 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone | HRMS | 154.21 | [M+H]⁺ | vulcanchem.com |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) group in the cyclobutanone ring.
The frequency of the C=O stretching vibration is sensitive to its molecular environment. While typical acyclic ketones absorb around 1715 cm⁻¹, the inclusion of the carbonyl group within a strained four-membered ring shifts this absorption to a significantly higher frequency (wavenumber). udel.edu This is a hallmark of cyclobutanones, and for this compound, a strong absorption band is expected in the range of 1750-1780 cm⁻¹. Other characteristic bands include C-H stretching vibrations for the sp³-hybridized carbons of the rings (typically 2850-3000 cm⁻¹) and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). udel.edu
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| 2850–3000 | Stretching | C(sp³)–H | |
| 1750–1780 (Expected) | Stretching | C=O (Ketone in 4-membered ring) | udel.edu |
| <1500 | Bending | C–H | udel.edu |
Elemental Analysis for Compositional Verification
Elemental analysis is a foundational analytical technique that determines the mass percentage of each element within a pure sample. researchgate.netasianpubs.org This method is crucial for verifying the elemental composition of a newly synthesized batch of this compound and confirming its purity.
For a compound with the molecular formula C₈H₁₂, the theoretical elemental composition is calculated based on the atomic weights of carbon, hydrogen, and oxygen. The experimental values obtained from the analysis of a purified sample should align closely with these theoretical percentages, typically within a ±0.4% margin, to validate the proposed formula.
| Element | Theoretical Mass % | Hypothetical Experimental Mass % |
|---|---|---|
| Carbon (C) | 77.37% | 77.41% |
| Hydrogen (H) | 9.74% | 9.71% |
| Oxygen (O) | 12.88% | 12.88% |
X-ray Diffraction for Solid-State Structure Confirmation
This technique provides definitive confirmation of the spirocyclic nature of the molecule. The resulting data includes the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. researchgate.netrsc.org In cases where obtaining single crystals is difficult, powder X-ray diffraction (PXRD) can be used, often in conjunction with computational modeling, to confirm the crystal structure of the material. rsc.org
| Parameter | Example Value | Information Provided | Reference |
|---|---|---|---|
| Crystal System | Orthorhombic | The basic geometric shape of the unit cell | researchgate.net |
| Space Group | P2₁2₁2₁ | The symmetry elements within the unit cell | researchgate.net |
| Unit Cell Dimensions (a, b, c) | a = 21.5 Å, b = 8.4 Å, c = 17.2 Å | The size of the repeating unit in the crystal | rsc.org |
| Bond Lengths/Angles | e.g., C=O: 1.23 Å | Precise intramolecular distances and angles | rsc.org |
Future Directions and Emerging Research Avenues for Spiro 3.4 Octan 2 One Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of spirocyclic compounds, including Spiro[3.4]octan-2-one, has traditionally been challenging. rsc.org However, recent advancements are paving the way for more efficient and environmentally friendly manufacturing processes. A notable development is the creation of a highly efficient, three-step asymmetric synthesis for a spiroketone intermediate, which significantly improves yield and reduces waste. boehringer-ingelheim.comdigitellinc.comacs.org This "green chemistry" approach has demonstrated a nearly five-fold increase in yield, a 99% reduction in organic solvent usage, and the elimination of halogenated solvents. boehringer-ingelheim.comdigitellinc.comacs.org
Future research in this area will likely focus on:
Telescoped Flow Processes: Combining multiple reaction steps, such as ring-closing metathesis and hydrogenation, into a single, continuous flow process can reduce intermediate isolation steps, decrease process mass intensity (PMI), and lower costs. rsc.org A telescoped flow process for a chiral spiroketone has already shown a 70% cost saving on catalyst sources and a 60% decrease in PMI compared to traditional batch procedures. rsc.org
Catalytic Asymmetric Allylic Alkylation (AAA): The use of AAA in a "5-in-1" telescopic chemical process represents a significant step forward in creating eco-friendly manufacturing routes for spiroketones. digitellinc.com
Strain-Release Driven Spirocyclization: Utilizing the ring strain of molecules like bicyclo[1.1.0]butanes (BCBs) offers a powerful strategy for synthesizing spirocyclic scaffolds. rsc.org Scandium-catalyzed spirocyclization of BCBs with azomethine imines has been shown to be a viable method for producing 6,7-diazaspiro[3.4]octanes. rsc.org
| Parameter | Original Process | Improved Process | Reference |
|---|---|---|---|
| Yield | 10% | 47% | digitellinc.comacs.org |
| Organic Solvent Usage Reduction | - | 99% | boehringer-ingelheim.comdigitellinc.comacs.org |
| Water Usage Reduction | - | 76% | digitellinc.comacs.org |
| Halogenated Solvent Use | Present | Eliminated | digitellinc.comacs.org |
| Process Mass Intensity (PMI) | Higher | 117 | digitellinc.comacs.org |
| Production Time (for 1,000 kg) | 52 weeks | 8 weeks | boehringer-ingelheim.com |
| Cost Reduction | - | 99% | boehringer-ingelheim.com |
Expanding the Scope of Biological Applications and Target Identification
Spiro[3.4]octane derivatives have shown promise in a variety of therapeutic areas, including as antimicrobial, anti-inflammatory, and neuroprotective agents. lookchem.com The rigid spiro[3.4]octane core is considered a privileged scaffold in medicinal chemistry, providing a fixed three-dimensional structure that can enhance binding to biological targets. smolecule.comrsc.org
Future research will likely concentrate on:
Anticancer Activity: Compounds containing the spiro[3.4]octane scaffold have demonstrated notable anticancer activity. rsc.org Further exploration of derivatives could lead to the identification of potent new drug candidates.
Antitubercular Agents: The 2,6-diazaspiro[3.4]octane core has been identified as a promising structure for developing antitubercular leads. mdpi.com
Kinase and Receptor Modulation: Azaspiro[3.4]octane derivatives have shown potential as kinase inhibitors and allosteric modulators of receptors, which are key targets in diseases like cancer and Alzheimer's. smolecule.com
PROTACs: The spiro[3.4]octane core is being investigated as a synthetic intermediate for PROteolysis-TArgeting Chimeras (PROTACs), an emerging class of drugs that degrade specific target proteins. smolecule.com
| Biological Activity | Spiro[3.4]octane Derivative Class | Key Findings | Reference |
|---|---|---|---|
| Antimicrobial | Spiro[3.4]octane-2-carboxylic acid derivatives | Preliminary studies suggest antimicrobial properties. | |
| Anticancer | Spiro[3.4]octane-containing compounds | Show remarkable anticancer activity. | rsc.org |
| Antitubercular | 2,6-Diazaspiro[3.4]octane derivatives | A lead compound showed a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis. | mdpi.com |
| Kinase Inhibition (EGFR) | Azaspiro[3.4]octane structural analogs | IC50 values of <50 nM in lung cancer models. | smolecule.com |
| Neuromodulation (Muscarinic Acetylcholine Receptors) | Azaspiro[3.4]octane framework | Enables allosteric modulation for Alzheimer's disease research. | smolecule.com |
Advanced Computational Modeling for Predictive Design
Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the properties and reactivity of spirocyclic compounds. researchgate.netnsc.runih.gov These methods can optimize molecular geometries, predict frontier molecular orbitals for reactivity, and simulate interactions with biological targets.
Future directions in this area include:
Mechanism Elucidation: DFT studies can provide a deeper understanding of reaction mechanisms, such as the cyclization processes involved in forming spirocyclic ketones.
Predictive pKa Models: While challenging for spirocyclic compounds due to their complex geometries, refining models like the Kirkwood-Westheimer expression can help predict the acidity of derivatives, which is crucial for their behavior in biological systems.
Structure-Activity Relationship (SAR) Models: Combining experimental biological data with computational SAR models can prioritize the synthesis of derivatives with the highest potential for desired biological activity.
Frontier Molecular Orbital Analysis: Investigating the frontier molecular orbitals (HOMO/LUMO) can reveal key insights into the physicochemical properties of these compounds. researchgate.net
Applications in Materials Science and Advanced Functional Molecules
The unique structural properties of spiro[3.4]octane derivatives also make them attractive for applications in materials science. The rigid framework can be incorporated into polymers and other advanced materials to impart specific physicochemical properties.
Emerging research avenues in this field are:
Corrosion Inhibitors: Certain spirocyclic derivatives have shown potential as corrosion inhibitors for metals. smolecule.com
Novel Polymers: The use of spiro[3.4]octane-based building blocks can lead to the development of new polymers with unique functional properties.
Advanced Functional Molecules: The three-dimensional nature of spirocycles allows for the creation of innovative scaffolds for a variety of applications beyond medicine, including agrochemicals and specialty chemicals. The ability to create multifunctional modules from spiro[3.4]octanes opens up new possibilities in designing molecules with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
